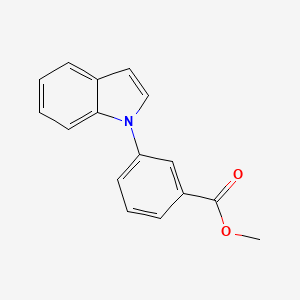

Methyl 3-(1H-indol-1-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 3-indol-1-ylbenzoate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)13-6-4-7-14(11-13)17-10-9-12-5-2-3-8-15(12)17/h2-11H,1H3 |

InChI Key |

UWDCEBMTYCMENY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for the Indole-Benzoate Core and Related Analogs

The construction of the indole-benzoate scaffold can be achieved through several well-established synthetic routes. These methods can be broadly categorized into direct indole (B1671886) syntheses, multi-step sequences for more complex derivatives, general esterification procedures, and modern catalytic approaches.

Direct methods for indole synthesis are highly sought after for their efficiency. Classic named reactions remain fundamental to accessing the indole core.

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.ingoogle.com For the synthesis of a precursor to Methyl 3-(1H-indol-1-yl)benzoate, one could envision using a substituted phenylhydrazine (B124118) that already contains the benzoate (B1203000) moiety or a precursor thereof. The reaction is heated in the presence of a protic or Lewis acid, such as zinc chloride, to facilitate the cyclization and subsequent elimination of ammonia. bhu.ac.in

Reissert Indole Synthesis : This multi-step method begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form a 2-keto-ester. bhu.ac.inuop.edu.pk Subsequent reduction of the nitro group to an amine, often with zinc and acetic acid, leads to spontaneous cyclization to form an indole-2-carboxylic acid derivative. uop.edu.pk This can then be decarboxylated to yield the indole core.

Madelung Synthesis : This method involves the base-catalyzed cyclization of an N-acyl-o-toluidine at high temperatures. bhu.ac.in While effective for simple indoles, the harsh conditions can limit its applicability for more sensitive substrates.

A variety of other named reactions, including the Bartoli, Hemetsberger, Bischler, Julia, Larock, and Nenitzescu indole syntheses, provide alternative pathways to the indole core, each with its own advantages and substrate scope. nih.gov

Table 1: Comparison of Classical Indole Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazones (from arylhydrazines and carbonyls) | Acid catalyst (e.g., ZnCl2, H2SO4), heat | High versatility, readily available starting materials | Not suitable for 2,3-unsubstituted indoles luc.edu |

| Reissert Indole Synthesis | o-Nitrotoluene, diethyl oxalate | Base, then reduction (e.g., Zn/AcOH) | Good for indole-2-carboxylic acids | Multi-step process bhu.ac.inuop.edu.pk |

| Madelung Synthesis | N-Acyl-o-toluidine | Strong base (e.g., NaNH2), high temperature | Simple starting materials | Harsh reaction conditions bhu.ac.in |

The synthesis of complex indole derivatives often requires multi-step sequences that allow for the introduction of various functional groups. rsc.orgnih.govyoutube.comyoutube.com For instance, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone was achieved through a sequence involving Friedel-Crafts benzoylation, side-chain bromination, oxidation, and finally, a Fischer indole cyclization of the resulting 1,4-diacyl benzene (B151609) with phenylhydrazine. orientjchem.org

In another example, the total synthesis of the alkaloid (±)-minfiensine commenced with a Fischer indole synthesis to create the core indole structure, which was then elaborated through a series of reactions including reductive amination and Heck alkylation. nih.gov Similarly, the synthesis of (±)-aspidophylline A involved a late-stage interrupted Fischer indolization. nih.gov These examples highlight how the Fischer indole synthesis is often a key step in longer, more complex synthetic routes.

The synthesis of indole-4-carboxylate derivatives can be achieved through a palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which itself is a multi-step process starting from commercially available materials. orgsyn.org

The formation of the ester group, such as the methyl benzoate moiety in the target molecule, is a critical step. Esterification can be achieved through several standard methods.

Fischer-Speier Esterification : This classic method involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Steglich Esterification : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing for esterification under milder conditions.

In the context of synthesizing eugenyl benzoate derivatives, esterification was carried out by reacting eugenol (B1671780) with various benzoic acids in the presence of DMAP in THF. nih.gov

The synthesis of the indole ester can also be approached by first preparing the indole-2-carboxylic acid, as seen in the Reissert synthesis, and then esterifying the carboxylic acid group. uop.edu.pk Alternatively, a process for producing indole acids involves condensing an ester of oxalic acid with an ester of a higher dibasic aliphatic acid, followed by condensation with phenylhydrazine and subsequent decarboxylation. google.com

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations.

Palladium-catalyzed reactions : The Larock indole synthesis is a prominent example of a palladium-catalyzed reaction, involving the coupling of o-iodoanilines with alkynes to form highly substituted indoles. nii.ac.jp The Mori-Ban indole synthesis utilizes an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an ortho-haloaniline with a pendant olefin. youtube.com Palladium catalysts are also used in the reductive N-heteroannulation of 2-nitrostyrenes to form indoles. orgsyn.org

Copper-catalyzed reactions : Copper catalysts have been employed in the domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds to synthesize polysubstituted indoles. organic-chemistry.org Copper iodide (CuI) in combination with L-proline can catalyze the cross-coupling of 2-halotrifluoroacetanilides with β-keto esters to produce 2,3-disubstituted indoles. organic-chemistry.org

Other metal catalysts : Nickel-catalyzed direct synthesis of N-substituted indoles from amino alcohols and alcohols has been reported. acs.org Manganese and iron catalysts have also been explored for similar transformations. acs.org

These catalytic methods often offer milder reaction conditions, higher functional group tolerance, and greater efficiency compared to classical methods.

Functionalization and Derivatization Strategies for this compound Analogs

Once the core indole-benzoate structure is established, further derivatization can be carried out to explore the structure-activity relationship of these compounds. The indole ring is rich in electron density, making it susceptible to electrophilic substitution, while the nitrogen atom can also be functionalized.

The indole ring offers multiple sites for substitution, allowing for the synthesis of a diverse library of analogs.

N1-Substitution : The indole nitrogen can be alkylated or arylated. For instance, N-alkylation of unprotected indoles can be achieved with alcohols and TsCl. organic-chemistry.org The synthesis of 1,2-dimethyl-1H-indol-3-yl benzoate demonstrates N-methylation. chemsynthesis.com The target molecule, this compound, is itself an example of N-arylation.

C2-Substitution : The C2 position can be functionalized through various methods. The Gassman indole synthesis provides access to 2-substituted indoles. luc.edu Copper-catalyzed oxidative dimerization of 2-aryl indoles can lead to 2,2-disubstituted indolin-3-ones. rsc.org

C3-Substitution : The C3 position is the most nucleophilic carbon in the indole ring and is readily substituted. nih.gov Electrophilic substitution reactions such as halogenation, nitration, and acylation typically occur at this position. bhu.ac.in The Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) yields 3-dimethylaminomethylindole (Gramine). uop.edu.pk Friedel-Crafts alkylation of indoles with β-(trifluoroacetyl)coumarins occurs at the C3 position. rsc.org Polyphosphoric acid-mediated condensation of indoles with 2-nitrovinylphenols leads to 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.gov

C5 and C7-Substitution : Substitution on the benzene portion of the indole ring often requires starting with a pre-functionalized aniline (B41778) or employing regioselective functionalization techniques. nii.ac.jp For instance, 5- and 7-substituted indoles can be synthesized by regioselective electrophilic alkylation of tetrahydroindol-4(5H)-one. nii.ac.jp The synthesis of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one showcases a complex molecule with substitution at the C3 position of the indole, which is then linked to another heterocyclic system. mdpi.com

Table 2: Common Reagents for Indole Functionalization

| Position | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| N1 | Alkylation | Alcohol, TsCl | N-Alkylindole |

| C2 | Gassman Synthesis | Hypohalite, base, then Raney-Ni | 2-Substituted indole |

| C3 | Halogenation | SO2Cl2, Br2/dioxane | 3-Haloindole |

| C3 | Nitration | Ethyl nitrate, NaOEt | 3-Nitroindole |

| C3 | Mannich Reaction | Formaldehyde, dimethylamine | 3-Dimethylaminomethylindole |

| C5/C7 | From substituted anilines | Various | 5- or 7-Substituted indole |

Modifications on the Benzoate Moiety

The benzoate portion of this compound offers a reactive site for various chemical modifications. The ester functional group is a primary target for transformation, allowing for the synthesis of a diverse range of derivatives.

A fundamental modification is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(1H-indol-1-yl)benzoic acid. This reaction can be achieved under either acidic or basic conditions. quora.com The resulting carboxylic acid is a crucial intermediate, serving as a versatile precursor for the synthesis of numerous other compounds.

Once the carboxylic acid is formed, it can undergo amidation to produce a variety of amide derivatives. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride or using coupling agents) and then reacting it with a primary or secondary amine. This strategy is widely employed in the synthesis of indole-based compounds with diverse biological activities. For instance, studies on related indole carboxylic acids have demonstrated their successful conversion into various amides, such as pyridine-3-ylamides, highlighting the feasibility of this synthetic route. nih.gov

These transformations of the ester group are pivotal as they introduce new functional groups that can alter the molecule's physicochemical properties and provide handles for further derivatization, such as linking to other molecular scaffolds.

Table 1: Key Transformations of the Benzoate Moiety

| Starting Material | Reagents and Conditions | Product | Transformation Type |

|---|---|---|---|

| This compound | 1. NaOH (aq), Heat2. HCl (aq) | 3-(1H-indol-1-yl)benzoic acid | Hydrolysis |

| 3-(1H-indol-1-yl)benzoic acid | 1. SOCl₂ or Oxalyl Chloride2. R¹R²NH | N,N-Disubstituted-3-(1H-indol-1-yl)benzamide | Amidation |

Linkage Variations for Multi-Scaffold Constructs (e.g., Bis-indoles, Indole-Benzimidazole Hybrids)

The core structure of this compound serves as a foundational building block for the synthesis of more complex, multi-scaffold molecules. These hybrid structures, which combine the indole nucleus with other heterocyclic systems, are of significant interest in drug discovery.

Bis-indole Constructs: While many bis-indole compounds are synthesized by linking two indole units at their C3 positions, an alternative strategy involving the this compound scaffold would be to form a biaryl linkage. This could theoretically be achieved through cross-coupling reactions where the benzoate ring is coupled with another indole molecule.

Indole-Benzimidazole Hybrids: A more extensively documented strategy involves the creation of indole-benzimidazole hybrids. bohrium.com These molecules are of considerable interest due to their wide range of pharmacological activities. bohrium.comnih.govrsc.org The synthesis of these hybrids typically begins with the hydrolysis of this compound to 3-(1H-indol-1-yl)benzoic acid, as described previously. This indole-derived carboxylic acid is then condensed with a substituted ortho-phenylenediamine. researchgate.net This condensation reaction, often carried out under acidic conditions or at high temperatures with a catalyst like polyphosphoric acid, results in the formation of the benzimidazole (B57391) ring, effectively linking the indole and benzimidazole moieties. researchgate.net This modular approach allows for the generation of a large library of hybrid compounds by varying the substitution patterns on both the indole and the o-phenylenediamine (B120857) starting materials. nih.gov

Table 2: Synthesis Strategy for Indole-Benzimidazole Hybrids

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | NaOH (aq), Heat; then H⁺ | 3-(1H-indol-1-yl)benzoic acid |

Other complex heterocyclic systems can also be constructed. For example, the reaction between 1-methylbenzimidazole (B167850) and benzoylindolyl-3-acetylene leads to the formation of an indole-linked 1,6-benzodiazocinone, demonstrating the versatility of indole derivatives in building fused and linked ring systems. mdpi.com

Synthesis of Key Intermediates for this compound Production

The production of this compound relies on the efficient synthesis of its key precursors and the subsequent coupling reaction to form the final product. The core reaction involves the formation of a nitrogen-carbon bond between the indole ring and the benzoate ring, a process known as N-arylation.

The primary key intermediates for this synthesis are:

Indole: The foundational heterocyclic component.

Methyl 3-halobenzoate: An activated form of the benzoate moiety, such as methyl 3-bromobenzoate or methyl 3-iodobenzoate, is required for the cross-coupling reaction.

The N-arylation of indole with methyl 3-halobenzoate is typically accomplished using transition metal-catalyzed cross-coupling reactions. nih.gov

Ullmann Condensation: This is a classic method that uses a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.orgiitk.ac.inwikipedia.org In this context, indole acts as the nucleophile that couples with methyl 3-halobenzoate. The reaction often requires high temperatures and the use of a base. youtube.com While effective, modern variations have been developed to proceed under milder conditions. mdpi.com

Buchwald-Hartwig Amination: A more contemporary and widely used method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate and generally offers higher yields, broader substrate scope, and milder reaction conditions compared to the traditional Ullmann reaction. Various combinations of palladium catalysts and specialized ligands can be employed to optimize the synthesis. nih.gov

An alternative, though less direct, route involves the initial synthesis of 3-(1H-indol-1-yl)benzoic acid via a similar cross-coupling reaction between indole and a 3-halobenzoic acid, followed by Fischer esterification with methanol (B129727) to yield the final product.

Table 3: Primary Synthetic Routes to this compound

| Reaction Name | Key Intermediates | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Ullmann Condensation | Indole, Methyl 3-halobenzoate | Copper(I) salt (e.g., CuI), Base (e.g., K₂CO₃), High Temperature | Classic method, often requires harsh conditions. organic-chemistry.orgyoutube.com |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound in both solution and solid states.

High-Resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For Methyl 3-(1H-indol-1-yl)benzoate, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Similarly, ¹³C NMR spectroscopy would reveal the number and types of carbon atoms in the molecule.

Despite extensive searches, specific, experimentally determined ¹H NMR and ¹³C NMR data for this compound are not available in the reviewed literature. For a complete analysis, the following data would be necessary:

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Electrospray Ionization (ESI) is a soft ionization technique often used for this purpose. The calculated exact mass for the molecular ion [M+H]⁺ of this compound (C₁₆H₁₃NO₂) is 252.1019 g/mol . An experimental HRMS measurement would be required to confirm this with a high degree of certainty.

Published experimental HRMS or ESI-HRMS data for this compound could not be located in the searched scientific databases.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic peaks would be expected for the C=O stretch of the ester group, C-O stretching, aromatic C=C stretching, and C-H stretching vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems of the indole (B1671886) and benzene (B151609) rings.

Specific experimental IR and UV-Vis spectral data for this compound are not documented in the available literature.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data not available | C=O (Ester) |

| Data not available | C-O (Ester) |

| Data not available | Aromatic C=C |

X-ray Crystallography for Solid-State Structure Determination

A search for crystal structure data for this compound in crystallographic databases yielded no results, indicating that its solid-state structure has not been publicly reported.

Without experimental crystallographic data, a definitive analysis of the molecular conformation and geometry is not possible.

The way molecules pack in a crystal lattice is determined by intermolecular forces. For this compound, one could anticipate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. While the molecule lacks a traditional hydrogen bond donor, weak C-H···O or C-H···π hydrogen bonds could also play a role in the supramolecular assembly.

A detailed description of these interactions is contingent on the availability of single-crystal X-ray diffraction data, which is currently not available.

Comparison with Cambridge Structural Database (CSD) Averages

A definitive comparison of the crystallographic parameters of this compound with the mean values stored in the Cambridge Structural Database (CSD) is currently precluded by the absence of published single-crystal X-ray diffraction data for this specific compound in the available literature. The CSD is a comprehensive repository of small-molecule organic and metal-organic crystal structures, and such a comparison would typically involve a detailed analysis of bond lengths, bond angles, and torsion angles against statistically derived averages from a multitude of related structures. This process is invaluable for identifying unusual geometric features and understanding intermolecular interactions.

While crystallographic data for related indole-containing compounds exist, a direct and precise comparison for this compound awaits experimental determination of its crystal structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which can then be compared with the theoretically calculated values based on the compound's molecular formula.

For this compound, with a molecular formula of C₁₆H₁₃NO₂, the theoretical elemental composition has been calculated. However, specific experimental data from elemental analysis of this compound is not available in the reviewed scientific literature. The theoretical values, which serve as a benchmark for future experimental verification, are presented in the table below.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 76.48 | Data not available |

| Hydrogen | H | 5.21 | Data not available |

| Nitrogen | N | 5.57 | Data not available |

| Oxygen | O | 12.73 | Data not available |

The confirmation of these percentages through experimental analysis would provide crucial evidence for the purity and compositional integrity of synthesized this compound.

Structure Activity Relationship Sar Studies of Methyl 3 1h Indol 1 Yl Benzoate Derivatives

Elucidating Key Pharmacophoric Features of the Indole-Benzoate Scaffold

The indole (B1671886) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic biologically active molecules. mdpi.comnih.govresearchgate.net Its ability to interact with a multitude of biological targets is attributed to its unique structural and electronic properties. mdpi.commdpi.com The key pharmacophoric features of the indole-benzoate scaffold, which are crucial for its biological activity, include:

The Indole Ring System : This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a critical element. mdpi.comnih.gov The indole NH group can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with receptor sites. researchgate.netnih.gov

The Benzoate (B1203000) Moiety : The benzoate group, linked to the indole nitrogen, provides additional points of interaction. The ester functional group can act as a hydrogen bond acceptor, and the phenyl ring can participate in further hydrophobic or aromatic interactions.

The Linker : The N-C bond between the indole and benzoate components dictates the relative orientation of the two ring systems, which is a critical determinant of how the molecule fits into a binding pocket.

Pharmacophore models developed for various indole derivatives highlight the importance of these features. For instance, in studies of indole derivatives as ligands for the benzodiazepine (B76468) receptor (BzR), specific hydrogen bonding and lipophilic interaction sites have been identified as essential for high-affinity binding. mdpi.com The indole scaffold's versatility allows it to be decorated with various substituents to optimize these interactions for a given biological target. mdpi.com

Impact of Substituent Effects on Biological Activity

The biological activity of the indole-benzoate scaffold can be significantly modulated by the introduction of various substituents on both the indole and benzoate rings. These modifications can alter the electronic, steric, and lipophilic properties of the parent molecule, thereby influencing its interaction with biological targets.

The electronic nature of substituents on the indole ring has a profound impact on biological activity. Studies on related indole derivatives have shown that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can dramatically alter potency.

Electron-Withdrawing Groups (EWGs) : In several series of indole derivatives, the presence of EWGs such as nitro (NO₂) or chloro (Cl) at the 5-position of the indole ring resulted in a significant increase in binding affinity compared to the unsubstituted parent compounds. mdpi.com For example, some N-(indol-3-ylglyoxyl)benzylamides with a 5-NO₂ group exhibited nanomolar potency at certain receptor subtypes. mdpi.com Computational studies also suggest that theoretical models can more accurately predict the properties of indole derivatives bearing EWGs. nih.gov

Electron-Donating Groups (EDGs) : The effect of EDGs is often context-dependent. While not universally enhancing activity, groups like methoxy (B1213986) (OCH₃) have been explored in various derivatives. nih.govnih.gov

Steric Effects : The size and shape of substituents play a crucial role. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket or diminish activity by causing steric hindrance, preventing the molecule from adopting the optimal conformation for binding. mdpi.com Research on N-(indol-3-ylglyoxyl)arylalkylamides showed that some inactive compounds had side chains that projected into sterically forbidden regions of the receptor model. mdpi.com

The following table summarizes the impact of electronic and steric modulations on the activity of representative indole derivatives.

| Derivative Series | Substituent (R) | Position | Effect on Activity |

| N-(indol-3-ylglyoxyl)arylalkylamides | NO₂, Cl | 5 | Significantly increased potency in several series. mdpi.com |

| N-(indol-3-ylglyoxyl)arylalkylamides | H | 5 | Preferred for appreciable affinity in some series. mdpi.com |

| Substituted Indoles | Electron-withdrawing | 4 | May increase fluorescence quantum yield. nih.gov |

The position of substituents on the indole-benzoate scaffold is a critical determinant of biological activity. Altering the substitution pattern can lead to significant changes in potency and selectivity.

Linkage Position : The point of attachment between the indole and benzoate moieties is fundamental. In the case of Methyl 3-(1H-indol-1-yl)benzoate, the linkage is at the N1 position of the indole ring. Derivatives with linkages at other positions, such as C3, would result in vastly different molecular geometries and, consequently, different biological profiles. For example, many C3-substituted indole analogs are effective as anticancer and antimicrobial agents. nih.gov

C-Substitution on the Indole Ring : The specific carbon atom on the indole ring that is substituted is crucial.

C3-Position : Functionalization at the C3 position is a common strategy for creating diverse indole derivatives. nih.gov

C5-Position : As mentioned, substitution at the C5-position with groups like halogens or nitro groups has been shown to be beneficial for the activity of certain classes of indole derivatives. mdpi.com

C7-Position : In a series of indole-2-carboxylic acid derivatives, incorporating a hydrogen bond acceptor at the 7-position was found to be beneficial for inhibitory activity. nih.gov

Substitution on the Benzoate Ring : The position of substituents on the benzoate ring also influences activity. Ortho, meta, and para substitutions can lead to different steric and electronic environments, affecting how the molecule interacts with its target.

The table below illustrates the influence of positional isomerism on the activity of various indole derivatives.

| Scaffold/Series | Substitution Position | Typical Substituents | Observed Biological Activity/Effect |

| Indole Derivatives | C3 | Dimethylamine (B145610), various functional groups | Anticancer, antitubercular, antimicrobial, antioxidant. nih.gov |

| Indole Derivatives | N1 | Tertiary amino and phenyl groups | Significant activity against Staphylococcus aureus. nih.gov |

| Indole-2-carboxylic acids | C5 | Alkyl group | Beneficial for FBPase inhibition. nih.gov |

| Indole-2-carboxylic acids | C7 | H-bond acceptor (e.g., NO₂) | Beneficial for FBPase inhibition. nih.gov |

Conformational Flexibility and Its Role in Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to be recognized by and bind to a biological target. The indole-benzoate scaffold possesses a degree of conformational flexibility, primarily arising from rotation around the single bond connecting the indole nitrogen to the benzoate ring.

However, in solution or within a flexible binding site, the molecule can likely adopt a range of conformations. The design of conformationally constrained analogues, where the flexible side chains are restricted, has been a successful strategy to enhance binding affinity and selectivity for specific receptor subtypes. mdpi.com The binding of an indole derivative to a protein can also induce conformational changes in the protein itself, further highlighting the dynamic nature of molecular recognition. nih.gov

Correlation between Structural Properties and Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for establishing a mathematical correlation between the structural properties of a series of compounds and their biological potency. nih.govbrieflands.com These studies aim to develop predictive models that can guide the design of new, more potent analogues. nih.gov

For indole derivatives, QSAR models have been developed using a variety of molecular descriptors:

Physicochemical Descriptors : Parameters such as LogP (lipophilicity), molar refractivity (MR), and polarizability are used to quantify the bulk and electronic properties of the molecules.

Topological Descriptors : Indices that describe the connectivity and branching of the molecular structure.

Quantum Chemical Descriptors : Properties derived from computational chemistry, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. nih.gov

Successful QSAR models for various indole derivatives have demonstrated that their biological activity can be significantly correlated with combinations of these descriptors. nih.gov For example, a QSAR study on indomethacin (B1671933) derivatives found that descriptors for density, index of refraction, and electronegativity were significant for modeling activity. nih.gov Such models provide valuable insights into the specific structural features that favor high potency, allowing for the rational design of new derivatives of the this compound scaffold with potentially enhanced biological activity.

Preclinical Biological Activity and Mechanistic Investigations of Methyl 3 1h Indol 1 Yl Benzoate Analogs

Anti-proliferative and Cytotoxicity Studies (In Vitro Models)

Derivatives of Methyl 3-(1H-indol-1-yl)benzoate have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. lookchem.commdpi.comnih.govnih.gov For instance, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones were synthesized and evaluated for their in vitro cytotoxicity against five different human cancer cell lines: ACHN (human kidney adenocarcinoma), Panc1 (pancreatic), Calu1 (lung), H460 (non-small cell lung), and HCT116 (human colon cancer). lookchem.com Notably, compounds with chloro and methoxy (B1213986) substitutions, namely 1,3-bis(4-chlorophenyl)-3-(1H-indol-3-yl)propan-1-one and 3-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)-1-(4-methoxyphenyl)propan-1-one, exhibited excellent cytotoxic activity with IC50 values ranging from 1.4–2.7 µM and 2.4–3.4 µM, respectively. lookchem.com These findings suggest that these indole (B1671886) derivatives are promising candidates for the development of new anticancer drugs. lookchem.com

Similarly, novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were found to be cytotoxic at a 10 µM concentration against 60 different human cancer cell lines. mdpi.com Further studies on select compounds from this series revealed significant cytotoxicity and selectivity. mdpi.com Another study on methyl benzoate (B1203000) and cinnamate (B1238496) analogs showed that several cinnamic derivatives were more potent than free caffeic acid in their cytotoxic activity on hepatocellular carcinoma cells (Hep3B). nih.gov Specifically, methyl 3,4-dihydroxycinnamate was the most active, with an IC50 of 109.7 ± 0.8 µM. nih.gov

In a different study, 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov The indole-2-carboxylate (B1230498) derivatives, in particular, showed potent antiproliferative effects, with GI50 values ranging from 29 nM to 42 nM, outperforming the reference drug erlotinib (B232) in some cases. nih.gov

Induction of Apoptosis Pathways (e.g., Caspase-8, Caspase-3, PARP Cleavage)

The cytotoxic effects of these indole-based compounds are often mediated through the induction of apoptosis, a programmed cell death pathway. A key event in apoptosis is the activation of a cascade of enzymes called caspases. nih.gov Engagement of death receptors like CD95 can lead to the rapid activation of caspase-3, which in turn cleaves various cellular substrates, including poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The cleavage of the 116-kDa PARP-1 into an 85-kDa and a 24-kDa fragment is a hallmark of apoptosis. nih.govnih.gov

Studies on benzofuran (B130515) derivatives, which share structural similarities with indole compounds, have shown that they can induce apoptosis in a caspase-dependent manner. For example, one benzofuran derivative significantly increased the activity of caspase 3/7 in both HepG2 and A549 cancer cells. mdpi.com Another study on new benzimidazole-indole linked phenstatin (B1242451) conjugates demonstrated that these compounds induce apoptosis, as confirmed by Hoechst staining, measurement of mitochondrial membrane potential, and annexin (B1180172) V-FITC assays. nih.gov Furthermore, research on transforming growth factor beta1 (TGF-beta1) induced apoptosis has shown that while caspase inhibitors can block the apoptotic process, they may not always inhibit PARP cleavage, suggesting that PARP cleavage can sometimes occur independently of caspase activation. nih.gov

Inhibition of Tubulin Polymerization

Several analogs of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.govnih.govresearchgate.netmdpi.com Microtubules, which are polymers of α and β tubulin, are essential for the formation of the mitotic spindle during cell division. nih.gov Inhibition of tubulin polymerization disrupts this process, leading to cell cycle arrest and apoptosis. mdpi.com

A variety of indole-containing compounds, including natural alkaloids and synthetic derivatives, have been shown to inhibit tubulin polymerization. researchgate.net For instance, new (3-(1H-benzo[d]imidazol-2-yl)/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates have been synthesized and shown to effectively inhibit microtubule assembly. nih.gov Two of these conjugates, compounds 5g and 6f, exhibited potent inhibition of tubulin polymerization with IC50 values of 1.53 µM and 1.45 µM, respectively. nih.gov Another study on quinoline (B57606) derivatives also demonstrated inhibition of tubulin polymerization, although they were less active than the reference compound colchicine. researchgate.net The hormonally inactive thyroid hormone analog methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) has also been shown to inhibit the GTP-dependent polymerization of tubulin. nih.gov

Effects on Cancer Cell Migration and Invasion (e.g., A549 cells)

The metastatic spread of cancer is a major cause of mortality and involves the migration and invasion of cancer cells to distant sites. Several studies have investigated the effects of indole-related compounds on the migration and invasion of cancer cells, particularly the A549 human lung cancer cell line. mdpi.comnih.govresearchgate.netnih.gov

One study found that ent-caprolactin C, an enantiomer of a natural product, inhibited the invasion and migration of A549 cells. mdpi.comnih.gov This compound was shown to suppress the transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis, by inhibiting the phosphorylation of Smad2/3. mdpi.comnih.gov Another compound, timosaponin AIII, was also found to suppress the migration and invasion of A549 cells by attenuating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov The inhibition of these MMPs was mediated through the suppression of several signaling pathways, including ERK1/2, Src/FAK, and β-catenin. nih.gov Menthol has also been shown to hinder the migratory and invasive ability of A549 cells. researchgate.net

Antimicrobial and Antitubercular Activities (In Vitro Models)

In addition to their anticancer properties, analogs of this compound have demonstrated promising antimicrobial and antitubercular activities. researchgate.netmdpi.comnih.govnih.govfrontiersin.org

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and evaluated for their in vitro antimicrobial and antitubercular activity. nih.gov Several of these compounds emerged as excellent antimicrobial agents against both Gram-positive and Gram-negative bacteria, with some showing high potency. nih.gov Furthermore, these compounds were assessed for their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

Another study on novel 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H- nih.govresearchgate.netnih.govtriazino[5,6-b]indole derivatives also reported good antitubercular activity against M. tuberculosis, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL. researchgate.net Similarly, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed that some compounds had a high ability to inhibit the growth of mycobacteria, with MIC values as low as 3.9 µg/mL against Mycobacterium smegmatis. mdpi.com It is important to note that the presence of lipids can confer tolerance to M. tuberculosis against some antibiotic mixtures, which is a crucial consideration for developing effective treatments. nih.gov

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that are validated targets for antibacterial drugs. nih.govmdpi.com These enzymes are responsible for managing the topological state of DNA during replication and transcription. mdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is involved in decatenation and relaxation of supercoils. mdpi.com

Several classes of inhibitors that target the ATP-binding site of these enzymes have been developed. researchgate.net Aminocoumarin antibiotics, for example, are potent inhibitors of bacterial DNA gyrase. nih.gov Studies have shown that these compounds are generally more effective against Staphylococcus aureus gyrase than Escherichia coli gyrase. nih.gov The development of benzothiazole (B30560) scaffold-based DNA gyrase inhibitors has also yielded compounds with potent activity against problematic Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov These inhibitors often have a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV. nih.gov

Anti-inflammatory and Immunomodulatory Effects (In Vitro/Preclinical In Vivo)

Derivatives based on the indole scaffold have demonstrated notable anti-inflammatory and immunomodulatory activities in preclinical models. rsc.org These effects are often attributed to their ability to interfere with key signaling pathways and inflammatory mediators that drive the inflammatory response.

Modulation of Kinase Pathways (e.g., PKCα)

While direct evidence for this compound analogs modulating Protein Kinase C alpha (PKCα) is specific, the broader class of indole derivatives has been investigated for its interaction with various kinase pathways involved in inflammation. Kinases are crucial signaling molecules that can be targeted to control inflammatory processes.

Inhibition of Inflammatory Mediators (e.g., NF-κB)

A significant mechanism underlying the anti-inflammatory effects of indole derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. bohrium.comnih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govresearchgate.net

In preclinical studies, certain indole compounds have been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). bohrium.comnih.gov This inhibition can occur through various mechanisms, such as preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.gov By keeping IκBα intact, the NF-κB dimer is sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes. nih.gov For instance, a study on indole-3-carbinol (B1674136) demonstrated its ability to suppress NF-κB activation, leading to the downregulation of NF-κB-regulated gene products like cyclin D1, COX-2, and various anti-apoptotic proteins. nih.gov

Furthermore, some synthesized indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated RAW264.7 macrophage cells. rsc.org One of the most potent compounds from this series was identified as compound 13b , which exhibited significant anti-inflammatory activity without showing cytotoxicity. rsc.org

Antiviral Activities (In Vitro Models)

The indole scaffold is a key component in several antiviral agents, and its derivatives have been extensively studied for their potential to combat various viruses, most notably the Human Immunodeficiency Virus (HIV). benthamdirect.comnih.gov

HIV-1 Fusion Inhibition Mechanisms (e.g., Glycoprotein (B1211001) 41 Targeting)

A critical step in the HIV-1 lifecycle is the fusion of the viral envelope with the host cell membrane, a process mediated by the viral envelope glycoprotein complex, which consists of gp120 and gp41. frontiersin.orgwikipedia.org Gp41 undergoes a significant conformational change to facilitate this fusion, making it a prime target for antiviral drugs. wikipedia.orgnih.gov

Analogs of N-arylindoles have been developed as small-molecule HIV-1 fusion inhibitors that specifically target gp41. nih.govnih.gov These compounds are designed to bind to a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41. nih.gov This binding event disrupts the formation of the six-helix bundle, a critical structure required for membrane fusion, thereby preventing the virus from entering the host cell. frontiersin.orgnih.gov The development of these small-molecule inhibitors is particularly significant due to the limitations of peptide-based fusion inhibitors like enfuvirtide, such as high cost and lack of oral bioavailability. nih.gov

Structure-activity relationship (SAR) studies on these indole-based inhibitors have provided insights into their binding modes. The flexibility of these molecules allows them to conform to the contours of the gp41 hydrophobic pocket, mimicking the interactions of natural peptide inhibitors. nih.gov

Antioxidant and Free Radical Scavenging Properties

Indole derivatives are recognized for their antioxidant potential. nih.govresearchgate.net This activity is generally attributed to the electron-rich nature of the indole ring, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

The antioxidant capacity of indole analogs has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net The specific antioxidant activity can be influenced by the nature and position of substituents on the indole ring. For example, the presence of electron-donating groups can enhance the radical scavenging ability. Some studies on organochalcogen derivatives of acetamides have shown that these compounds can be effective scavengers of ABTS radical species, indicating their potential as protonated radical scavengers. researchgate.net

Enzyme Inhibition Studies (e.g., GST, PON1, Soluble Epoxide Hydrolase)

Beyond their anti-inflammatory and antiviral activities, indole-based compounds have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Soluble Epoxide Hydrolase (sEH) Inhibition:

Soluble epoxide hydrolase is a therapeutic target for managing inflammation and cardiovascular diseases. mdpi.comnih.gov This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs). mdpi.comnih.gov By inhibiting sEH, the levels of beneficial EETs are increased, which can lead to anti-inflammatory and vasodilatory effects. nih.gov

Several natural and synthetic compounds, including some with structures related to the core of this compound, have been identified as sEH inhibitors. mdpi.commdpi.com For example, studies on components of Glycyrrhiza uralensis and Lycopus lucidus have identified polyphenolic compounds that inhibit sEH activity. mdpi.commdpi.com Kinetic studies have revealed that these compounds can act as either competitive or non-competitive inhibitors, and molecular docking has helped to identify their binding interactions within the active site of the enzyme. mdpi.commdpi.com

Ligand-Receptor Interactions (e.g., 5-HT1D Receptors, GPR84 Antagonism)

The indole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets. Analogs and derivatives based on this core have been investigated for their specific interactions with key receptors implicated in various physiological and pathological processes, including the serotonin (B10506) 5-HT1D receptor and the G protein-coupled receptor 84 (GPR84).

5-HT1D Receptor Agonism

The 5-HT1D receptor is a validated target for the treatment of migraine headaches. Its activation is believed to cause vasoconstriction of intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings. nih.gov Research into selective 5-HT1D receptor agonists aims to develop treatments with improved side-effect profiles compared to older, less selective drugs that also act on 5-HT1B receptors, which are associated with coronary vasoconstriction. nih.gov

An example of an indole-based analog investigated for its 5-HT1D receptor activity is L-775,606. This compound demonstrates high functional selectivity for the human 5-HT1D receptor over the 5-HT1B receptor (over 360-fold). nih.gov In studies using human isolated coronary arteries, L-775,606 was a significantly less potent vasoconstrictor than the mixed 5-HT1B/1D agonist sumatriptan. nih.gov This suggests that selective 5-HT1D receptor agonists bearing an indole core may offer a therapeutic advantage by minimizing the cardiovascular risks associated with mixed-activity agonists. nih.gov

GPR84 Antagonism

GPR84 is a G protein-coupled receptor activated by medium-chain fatty acids and is primarily expressed in immune cells like macrophages and neutrophils. Its activation is linked to pro-inflammatory responses, making it an attractive therapeutic target for inflammatory conditions such as inflammatory bowel disease and idiopathic pulmonary fibrosis. nih.govnih.gov

Screening of large compound libraries has led to the identification of potent and selective antagonists of human GPR84 that are structurally related to the indole core. One such class of compounds is based on a 1,2,4-triazine-indole structure. nih.gov For instance, the compound 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as a high-affinity, selective, and competitive antagonist of human GPR84. nih.gov Further optimization and characterization led to related compounds, with detailed structure-activity relationships being explored. nih.gov

Table 1: GPR84 Antagonist Activity of an Indole Analog

| Compound Name | Receptor Target | Activity | Affinity (pA₂) |

|---|---|---|---|

| 3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole | Human GPR84 | Competitive Antagonist | 9.13 ± 0.07 |

Data sourced from reference nih.gov

Molecular modeling and mutagenesis studies have provided insights into the species-specific binding of these antagonists. These indole-based compounds show high affinity for human, macaque, pig, and dog GPR84, but lack significant affinity for the mouse and rat orthologues. nih.gov This has been attributed to specific amino acid differences in the antagonist binding pocket. nih.gov

Preclinical In Vivo Efficacy Studies for Derivative Compounds (e.g., Murine models)

The therapeutic potential of indole-based compounds, particularly GPR84 antagonists, has been evaluated in various preclinical animal models of disease. These studies are crucial for establishing proof-of-concept before any potential clinical development.

Given that the identified potent indole-based GPR84 antagonists lack affinity for the murine version of the receptor, direct efficacy studies in standard mouse models of inflammation are challenging. nih.gov However, the broader class of GPR84 antagonists, for which these indole analogs are representative, has demonstrated therapeutic effects in animal models of inflammatory and fibrotic diseases. nih.gov For example, the GPR84 antagonist GLPG1205 has been evaluated in models of ulcerative colitis and idiopathic pulmonary fibrosis. nih.gov This suggests that if the species-selectivity issue can be overcome, for instance by using animal models with humanized GPR84 receptors or by testing in species where the compounds are active (like dogs or macaques), similar indole-based antagonists could show efficacy. nih.gov

In other therapeutic areas, indole derivatives have been tested in murine models for different indications. For example, a synthetic thiourea (B124793) derivative was assessed in mice for its potential anxiolytic and antidepressant effects. nih.gov In elevated plus maze and light-dark box tests, the compound demonstrated significant anti-anxiety effects. nih.gov It also showed antidepressant activity in the tail suspension and forced swim tests. nih.gov

Table 2: Preclinical In Vivo Models for Indole-based Derivative Compounds

| Compound Class/Example | Therapeutic Area | Animal Model | Key Findings |

|---|---|---|---|

| GPR84 Antagonists | Inflammation, Fibrosis | Animal models of ulcerative colitis and idiopathic pulmonary fibrosis | Demonstrated therapeutic effects nih.gov |

| 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea | Anxiety, Depression | Murine Models (Elevated Plus Maze, Light-Dark Box, Forced Swim Test) | Significant anxiolytic and antidepressant activity observed nih.gov |

These studies, while not all direct analogs of this compound, underscore the versatility of the indole core in generating compounds with significant in vivo activity across a range of disease models, from inflammation to central nervous system disorders.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can elucidate electronic structure, reactivity, and spectroscopic properties.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity. For indole (B1671886) derivatives, the indole nucleus generally acts as an electron-rich system, making it susceptible to electrophilic attack. The attachment of a methyl benzoate (B1203000) group at the N-1 position of the indole ring will modulate this reactivity.

In a study on N-aryl indoles, it was observed that the electronic properties are significantly influenced by the nature and position of substituents on the aryl ring. nih.gov For Methyl 3-(1H-indol-1-yl)benzoate, the ester group on the benzene (B151609) ring is an electron-withdrawing group, which would influence the electron density distribution across the entire molecule.

DFT studies on related indole derivatives have shown that the HOMO is often localized on the indole ring, while the LUMO can be distributed over the substituent groups. mdpi.com This separation of frontier orbitals dictates the molecule's charge transfer characteristics and its propensity to engage in specific types of reactions. Reactivity descriptors, calculated from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for a Structurally Related Indole Derivative

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -5.89 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.78 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.11 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 5.89 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.78 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.84 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.06 | A measure of the molecule's resistance to change in its electron distribution. |

| Softness (S) | 0.24 | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | 3.56 | A measure of the molecule's ability to act as an electrophile. |

Note: The data in this table is hypothetical and based on typical values for similar indole derivatives. Specific calculations for this compound are required for precise values.

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For instance, in the synthesis of N-aryl indoles, DFT calculations can be used to model the reaction pathway of copper- or palladium-catalyzed cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathway and identify the rate-determining step.

A study on the interactions of indole with benzene highlights the importance of non-covalent interactions, such as N-H···π stacking, in stabilizing molecular complexes. acs.org Similar interactions could play a role in the reaction mechanisms involving this compound, influencing the approach of reactants and the stability of transition states. While no specific reaction mechanism studies for this compound are available, the general principles derived from related systems would be applicable.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.

Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. mdpi.comnih.gov Molecular docking studies on phenylindole derivatives have provided insights into their binding with targets like tubulin and various kinases. nih.govnih.gov For this compound, docking studies could be employed to screen a library of potential protein targets and predict its binding affinity and mode of interaction.

The binding mode analysis would reveal the key amino acid residues in the protein's active site that interact with the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The indole ring, with its aromatic character, is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The ester group of the methyl benzoate moiety could act as a hydrogen bond acceptor.

In the absence of a known biological target for this compound, inverse docking or target fishing methods can be employed. These computational approaches screen the ligand against a database of known protein structures to identify potential binding partners. This can provide initial hypotheses about the compound's mechanism of action and guide further experimental validation. Given the diverse biological activities of indole derivatives, potential targets for this compound could include kinases, G-protein coupled receptors, or nuclear receptors.

Table 2: Potential Protein Targets for Indole Derivatives Identified Through In Silico Screening

| Protein Target Family | Example Protein | Potential Interaction Site |

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | ATP binding pocket |

| Epidermal Growth Factor Receptor (EGFR) | Tyrosine kinase domain | |

| G-Protein Coupled Receptors | Serotonin (B10506) Receptors (e.g., 5-HT2A) | Orthosteric or allosteric binding sites |

| Nuclear Receptors | Estrogen Receptor (ER) | Ligand-binding domain |

| Other Enzymes | Tubulin | Colchicine binding site |

Note: This table presents potential targets based on the known pharmacology of indole-containing compounds. Specific studies are needed to confirm any interaction with this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with other molecules, such as proteins or solvents.

For this compound, MD simulations could be used to explore its conformational landscape. The rotational freedom around the single bond connecting the indole and benzoate rings would allow the molecule to adopt various conformations. MD simulations can determine the relative energies of these conformers and the energy barriers between them.

When docked into a protein's binding site, MD simulations can assess the stability of the predicted binding pose. nih.gov By simulating the protein-ligand complex in a solvent environment over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound or if it dissociates. These simulations also provide detailed information about the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds and fluctuations in hydrophobic contacts. This level of detail is crucial for understanding the thermodynamics and kinetics of ligand binding and for the rational design of more potent and selective analogs.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are instrumental in modern drug discovery, providing computational methods to predict the biological activities and physicochemical properties of chemical compounds. These approaches enable the efficient screening of virtual libraries of molecules, prioritizing those with the highest potential for development into therapeutic agents. By analyzing the relationship between a molecule's structure and its activity, researchers can refine and optimize lead compounds, accelerating the journey from initial concept to clinical candidate.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not prominently detailed in available literature, the principles are widely applied to the broader class of indole derivatives to predict their therapeutic potential.

QSAR models are developed by calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods are then employed to create an equation that links these descriptors to the observed biological activity. This resulting model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward more potent molecules. For indole-containing structures, QSAR has been used to predict activities such as antimicrobial, anticancer, and anti-inflammatory effects.

The "drug-likeness" of a compound is a crucial concept in early-stage drug discovery, used to evaluate whether a molecule possesses favorable physicochemical properties to be an orally active drug. This assessment helps to filter out compounds that are likely to fail later in development due to poor absorption, distribution, metabolism, and excretion (ADME) properties. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five.

This compound demonstrates favorable drug-like characteristics based on these computational predictions. Its molecular weight, number of hydrogen bond donors and acceptors, and calculated octanol-water partition coefficient (logP) all fall within the ranges defined by Lipinski's rules. These properties suggest a good potential for oral bioavailability. Further computational analysis of properties like polar surface area (PSA) and molar refractivity provides additional insights into its potential for membrane permeability and interaction with biological targets.

Table 1: Calculated Drug-Likeness Properties of this compound

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 251.28 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Octanol-Water Partition Coefficient (logP) | 3.84 | ≤ 5 | Yes |

| Molar Refractivity | 75.5 cm³ | 40-130 | Yes |

| Polar Surface Area (PSA) | 42.0 Ų | ≤ 140 Ų | Yes |

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions

Hirshfeld surface analysis is a sophisticated computational technique for visualizing and quantifying the various intermolecular interactions within a crystal lattice. This method partitions the crystal electron density into molecular fragments, generating a unique surface for each molecule that encapsulates its interaction environment. By mapping different properties onto this surface, researchers can gain a detailed understanding of the forces governing crystal packing.

For a molecule like this compound, this analysis reveals the nature, strength, and relative importance of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The analysis generates a three-dimensional Hirshfeld surface colored according to properties like d_norm, which highlights regions of close intermolecular contact. Red areas on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue regions denote contacts that are longer.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Analog Design for Enhanced Activity

The future development of therapeutic agents based on the Methyl 3-(1H-indol-1-yl)benzoate scaffold hinges on the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies. nih.gov This requires the exploration of novel, efficient, and regioselective synthetic methodologies.

Novel Synthetic Routes: Modern organic synthesis offers a plethora of tools to create functionalized indole (B1671886) derivatives. While classical methods exist, future efforts will likely focus on transition-metal-catalyzed reactions that offer high efficiency and selectivity. rsc.org Palladium- and copper-catalyzed cross-coupling reactions, for instance, are powerful methods for the N-arylation of indoles, which could be adapted for the synthesis of various benzoate (B1203000) analogs. organic-chemistry.org Furthermore, innovative strategies such as carbon-carbon triple bond breaking/rearranging reactions or photochemical approaches could provide access to unique and complex indole structures that are not accessible through traditional means. nih.govresearchgate.net

Analog Design for Enhanced Activity: Systematic structural modifications to the this compound scaffold will be crucial for optimizing its biological activity. An analog design strategy would involve modifications at three key positions:

The Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole core can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to biological targets.

The Benzoate Group: The position and nature of the ester group on the phenyl ring can be altered. For example, moving the methyl ester from the meta (3-position) to the ortho or para positions would significantly change the molecule's geometry. The ester could also be replaced with other functional groups like carboxylic acids, amides, or sulfonamides to explore different interactions with target proteins.

The Linker: While the current scaffold has a direct N-aryl bond, introducing short linkers (e.g., methylene, ethylene) between the indole nitrogen and the phenyl ring could provide greater conformational flexibility, potentially leading to improved target engagement.

The goal of this analog design is to build a comprehensive library for biological screening, which can then inform SAR studies and guide the development of more potent and selective compounds.

| Modification Strategy | Examples | Potential Impact |

| Indole Ring Substitution | 5-fluoro, 5-methoxy, 2-methyl | Modulate electronics, lipophilicity, metabolism |

| Benzoate Ring Isomerism | Methyl 2-(1H-indol-1-yl)benzoate, Methyl 4-(1H-indol-1-yl)benzoate | Alter molecular geometry and binding orientation |

| Ester Group Bioisosteres | Carboxylic acid, Amide, Tetrazole | Change hydrogen bonding capacity and polarity |

| Linker Insertion | 1-(3-(benzyloxy)benzyl)-1H-indole | Increase conformational flexibility |

Advanced Mechanistic Studies on Specific Molecular Targets and Pathways

Identifying the precise molecular targets and understanding the downstream signaling pathways affected by this compound and its analogs is fundamental to their development as therapeutic agents. The indole scaffold is known to interact with a wide range of protein classes. researchgate.net

Target Identification and Validation: Initial screening of an analog library against panels of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, can help identify potential protein partners. Modern techniques like chemical proteomics and thermal shift assays can be employed for unbiased target identification directly in complex biological samples. Once a primary target is identified, its interaction with the compound must be validated using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity and kinetics.

Molecular Docking and Structural Biology: Computational molecular docking studies can provide initial hypotheses about how these compounds bind to their targets. thesciencein.org For example, docking studies of indole derivatives have been used to predict their binding to the colchicine binding site of tubulin or the active site of enzymes like cyclooxygenase. nih.govnih.gov These computational models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov To validate these models, high-resolution structural data from X-ray crystallography or cryo-electron microscopy of the compound bound to its target protein are invaluable. Such structural insights can reveal the precise binding mode and provide a rational basis for further analog design to improve potency and selectivity. nih.gov

Pathway Analysis: Once a target is validated, it is crucial to understand the broader biological consequences of its modulation. Techniques like Western blotting, qPCR, and reporter gene assays can be used to investigate the impact of the compound on the downstream signaling pathway associated with the target. This helps to connect the molecular interaction to a cellular phenotype and provides a more complete picture of the compound's mechanism of action.

Integration of Multi-omics Data in Biological Activity Profiling

To gain a holistic understanding of the biological effects of indole-benzoate compounds, future research will increasingly rely on the integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net This systems-biology approach can uncover mechanisms of action, identify biomarkers for efficacy, and predict potential off-target effects.

Transcriptomic and Proteomic Profiling: Treating cells or animal models with a lead compound and subsequently analyzing changes in global mRNA (transcriptomics) and protein (proteomics) levels can provide a comprehensive snapshot of the cellular response. frontiersin.org For example, this could reveal the upregulation of apoptotic genes or the downregulation of inflammatory proteins, offering clues to the compound's therapeutic mechanism. The integration of these two datasets is particularly powerful, as it can highlight discrepancies between transcript and protein levels, pointing towards post-transcriptional regulation as a key aspect of the drug's effect. gmo-qpcr-analysis.info

Metabolomic Analysis: Metabolomics, the study of small molecules and metabolites within a biological system, can provide a functional readout of cellular state. Profiling the metabolic changes induced by a compound can reveal its impact on key cellular processes like energy metabolism or lipid synthesis, which are often dysregulated in diseases like cancer and metabolic disorders.

By integrating these multi-omics datasets, researchers can construct detailed network models of a compound's activity, moving beyond a simple one-drug-one-target paradigm to a more comprehensive understanding of its system-wide effects. nih.gov

| Omics Technology | Information Gained | Application in Profiling |

| Transcriptomics (RNA-seq) | Global gene expression changes | Identify regulated pathways, infer upstream signaling events |

| Proteomics (Mass Spec) | Global protein abundance changes | Identify direct targets, validate pathway modulation, find biomarkers |

| Metabolomics (NMR, Mass Spec) | Changes in metabolite levels | Assess functional impact on cellular processes like energy metabolism |

Development of Advanced Computational Models for Prediction and Design

Computational modeling is an indispensable tool in modern drug discovery for prioritizing compounds, predicting their activity, and guiding their design. nih.gov For the indole-benzoate scaffold, several computational approaches can be leveraged.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. springernature.com By training a model on a dataset of synthesized indole-benzoate analogs and their measured potencies, it becomes possible to predict the activity of virtual, yet-to-be-synthesized compounds. nih.gov Multi-QSAR approaches, which combine several modeling techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can improve the predictive power and robustness of the models. nih.gov These models can identify key molecular descriptors (e.g., electronic, hydrophobic, steric properties) that are critical for activity. nih.gov

Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to be active at a specific target. nih.gov A pharmacophore model can be generated based on a set of active indole-benzoate analogs and then used as a 3D query to screen large virtual libraries of compounds, helping to identify novel and structurally diverse molecules with the potential for similar biological activity.

Machine Learning and Deep Learning: Advanced machine learning and deep learning algorithms are increasingly being used for QSAR and bioactivity prediction. springernature.complos.org These models can learn complex, non-linear relationships from large datasets. springernature.com For instance, a deep neural network could be trained on a large database of known indole derivatives and their biological activities to predict the potential targets or therapeutic applications of novel indole-benzoate compounds. ethz.ch Generative models can even be used for de novo design, creating entirely new molecular structures optimized for predicted activity against a specific target. ethz.ch

Opportunities for Indole-Benzoate Scaffolds in Emerging Therapeutic Areas

The versatility of the indole scaffold suggests that indole-benzoate derivatives could have potential in a wide range of diseases. researchgate.net While established areas like oncology and inflammation are promising, there are also opportunities in emerging therapeutic fields. nih.govmdpi.com

Neurodegenerative Diseases: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies involving protein aggregation, oxidative stress, and neuroinflammation. The indole scaffold is present in molecules that can target multiple aspects of these diseases. nih.govnih.gov For example, indole derivatives have been designed as inhibitors of beta-amyloid aggregation, monoamine oxidase (MAO), and cholinesterases. nih.govmdpi.commdpi.com The indole-benzoate scaffold could be explored for its potential to create multi-target-directed ligands that address several pathogenic pathways simultaneously. nih.gov

Infectious Diseases and Antimicrobial Resistance: The rise of antimicrobial resistance is a major global health threat, creating an urgent need for novel antibiotics with new mechanisms of action. nih.gov Indole derivatives have shown promise as antibacterial and antiviral agents. researchgate.net The indole-benzoate scaffold could be investigated for its ability to inhibit essential bacterial enzymes or disrupt viral replication. Targeting pathways involved in bacterial metabolism, such as S-adenosyl methionine (SAM) synthesis, has been explored for indole derivatives and represents a potential avenue for this scaffold. researchgate.net

Rare and Neglected Diseases: Drug discovery for rare and neglected diseases is often hampered by a lack of commercial incentives. The chemical tractability and privileged nature of the indole scaffold make it an attractive starting point for academic and non-profit drug discovery initiatives in these areas. By leveraging the synthetic and computational tools described above, it may be possible to efficiently develop indole-benzoate-based leads for diseases such as leishmaniasis or Chagas disease, which are caused by parasites and affect millions worldwide. genome.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.